2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of 2-aminopyridines with various electrophiles. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . Another approach involves the reaction of 2-pyridylamides with diazomethane to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K) activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a promising candidate for targeted therapy .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the nitrogen atom placement within the ring.
Imidazo[1,2-a]pyrazine: Another related compound with a different ring fusion pattern.
Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific biological activities and the versatility of its chemical reactions. Its unique structure allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H2,9,12) |
InChI Key |
QVTLAFIQAONXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C=CC=CC2=N1)C(=O)N |
Origin of Product |
United States |
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